(E)-N,N-Diethyl-5-methylhex-2-en-2-amine
Description
Properties
Molecular Formula |
C11H23N |
|---|---|
Molecular Weight |
169.31 g/mol |
IUPAC Name |
(E)-N,N-diethyl-5-methylhex-2-en-2-amine |
InChI |
InChI=1S/C11H23N/c1-6-12(7-2)11(5)9-8-10(3)4/h9-10H,6-8H2,1-5H3/b11-9+ |
InChI Key |
VXBJXYLWBDOXAP-PKNBQFBNSA-N |
Isomeric SMILES |
CCN(CC)/C(=C/CC(C)C)/C |
Canonical SMILES |
CCN(CC)C(=CCC(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N,N-Diethyl-5-methylhex-2-en-2-amine typically involves the alkylation of a suitable amine precursor. One common method is the reaction of N,N-diethylamine with 5-methylhex-2-en-2-yl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like sodium hydroxide to facilitate the nucleophilic substitution.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
(E)-N,N-Diethyl-5-methylhex-2-en-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or hydroxylated products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction typically produces saturated amines.
Scientific Research Applications
Organic Synthesis
(E)-N,N-Diethyl-5-methylhex-2-en-2-amine serves as a versatile building block in organic synthesis. Its double bond and amine group allow it to participate in various chemical reactions, including:
- Oxidation : Can be oxidized using potassium permanganate to yield hydroxylated derivatives.
- Reduction : Reduction with lithium aluminum hydride can produce saturated amines.
- Substitution Reactions : Engages in nucleophilic substitutions with alkyl halides under basic conditions.
These reactions are crucial for creating more complex molecules used in pharmaceuticals and other chemical products .
Biological Studies
The compound has been explored for its interactions with biological systems:
- Enzyme Interactions : Studies indicate that this compound can influence enzyme activity through hydrogen bonding and ionic interactions with active sites on proteins .
- Neurotransmitter Systems : Research is ongoing into its pharmacological properties, particularly regarding its effects on neurotransmitter systems and potential applications in treating neurological disorders .
Medicinal Chemistry
The compound's structure suggests potential therapeutic applications:
- Pharmacological Research : Investigations into its effects on central nervous system functions highlight its potential as a candidate for drug development targeting various diseases .
Case Studies and Research Findings
A review of recent literature reveals several case studies focusing on the applications of nitrogen-containing compounds similar to this compound:
Mechanism of Action
The mechanism by which (E)-N,N-Diethyl-5-methylhex-2-en-2-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with active sites, influencing the activity of enzymes or the binding affinity of receptors. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
- Lipophilicity and Bioactivity : Diethyl-substituted amines (e.g., the target compound) exhibit higher lipophilicity compared to methyl analogues (e.g., N-methylhex-5-en-2-amine), which may enhance their utility in drug delivery systems .
- Stereochemical Influence: The (E)-configuration in enamines like the target compound and (E)-N-methyl-5-(5-ethoxy-3-aminophenyl)-4-penten-2-amine can dictate regioselectivity in cycloaddition reactions or binding affinities in biological targets .
- Crystallographic Behavior : Unlike N,N-Diethyl-5-nitropyridin-2-amine, which forms zigzag chains via C-H···O interactions , the target compound’s alkenyl backbone may promote van der Waals interactions or π-stacking in solid-state structures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
